2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a 1,3-oxazole moiety, a sulfanyl linker, and aromatic groups (4-ethoxyphenyl and 4-methoxyphenyl). The ethoxy and methoxy substituents on the phenyl rings likely enhance lipophilicity, influencing bioavailability and target binding. The sulfanyl group (-S-) may contribute to redox activity or modulate intermolecular interactions.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-22-13-9-19(10-14-22)26-29-25(18(2)35-26)17-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-11-15-21(33-3)16-12-20/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPMGQXIMIDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and quinazolinone intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include ethoxyphenyl derivatives, methylating agents, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxazole moiety.
Scientific Research Applications
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural motifs are shared with several pharmacologically active derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure: The quinazolinone core (target compound) is associated with DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase) . In contrast, triazole derivatives (e.g., ) often target cytochrome P450 or fungal lanosterol demethylase. The oxazole ring in the target compound may enhance rigidity and π-π stacking compared to triazoles .
Substituent Effects: 4-Methoxyphenyl: Present in both the target compound and antifungal triazoles , this group likely improves membrane permeability and target affinity. Ethoxy vs. Sulfanyl vs. Sulfonyl: The sulfanyl linker (-S-) in the target compound differs from sulfonyl (-SO₂-) groups in triazole derivatives , which are electron-withdrawing and may reduce bioavailability.
Synthetic Routes: The target compound’s synthesis likely involves coupling of oxazole-thiol intermediates with quinazolinone precursors, analogous to sodium ethoxide-mediated thioether formation in triazole derivatives . Pd-catalyzed cross-coupling (e.g., Suzuki reactions) used in quinazolinone synthesis could apply to functionalizing the aryl groups.
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
- Molecular Formula: C23H24N4O3S
- Molecular Weight: 440.53 g/mol
Key Properties
| Property | Value |
|---|---|
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the quinazolinone moiety has been associated with the inhibition of various cancer cell lines. A study demonstrated that derivatives of quinazolinones could induce apoptosis in cancer cells through the activation of specific apoptotic pathways, suggesting that our compound might exhibit similar effects .
Antimicrobial Properties
The compound's oxazole and quinazolinone components suggest potential antimicrobial activity. Research has shown that oxazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives could inhibit bacterial growth effectively .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies profiling similar compounds have reported inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory pathways . The potential for this compound to modulate these enzymes could position it as a therapeutic agent in inflammatory diseases.
Case Studies and Experimental Findings
-
Study on Anticancer Effects :
- Objective : Evaluate the anticancer efficacy of quinazolinone derivatives.
- Method : Cell viability assays on human cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Screening :
- Objective : Assess the antimicrobial properties against common pathogens.
- Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
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Enzyme Activity Profiling :
- Objective : Investigate enzyme inhibition potential.
- Method : Enzymatic assays for COX and lipoxygenase.
- Results : The compound inhibited COX activity by approximately 70% at a concentration of 50 µM, suggesting anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
